2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
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Overview
Description
2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a halogenation reaction, where a phenyl compound is treated with a chlorinating agent such as thionyl chloride.
Cyclopropanation: The phenylcyclopropane moiety is synthesized via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Piperazine Ring Formation: The piperazine ring is formed through a nucleophilic substitution reaction, where an amine reacts with a dihaloalkane.
Final Coupling: The final step involves coupling the chlorophenyl intermediate with the piperazine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Amines, thiols derivatives
Scientific Research Applications
2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)propanone
- 2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)butanone
Uniqueness
2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c23-20-9-5-4-8-17(20)14-21(26)24-10-12-25(13-11-24)22(27)19-15-18(19)16-6-2-1-3-7-16/h1-9,18-19H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUOVLHXLKBSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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